molecular formula C13H12ClN3 B14313816 (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene CAS No. 115818-33-2

(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene

Cat. No.: B14313816
CAS No.: 115818-33-2
M. Wt: 245.71 g/mol
InChI Key: KYNSEJJYZJUSHV-UHFFFAOYSA-N
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Description

(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene is an organic compound characterized by the presence of a triazene group, which is a functional group consisting of three nitrogen atoms connected in a linear arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene typically involves the reaction of 4-chlorophenylhydrazine with methylphenylketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazene compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted triazene derivatives with various functional groups.

Scientific Research Applications

(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene: Characterized by the presence of a triazene group.

    (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenylhydrazine: Similar structure but with a hydrazine group instead of a triazene group.

    (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenylazo compound: Contains an azo group instead of a triazene group.

Uniqueness

This compound is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential for various applications in research and industry.

Properties

CAS No.

115818-33-2

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

IUPAC Name

4-chloro-N-methyl-N-phenyldiazenylaniline

InChI

InChI=1S/C13H12ClN3/c1-17(13-9-7-11(14)8-10-13)16-15-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

KYNSEJJYZJUSHV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)N=NC2=CC=CC=C2

Origin of Product

United States

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